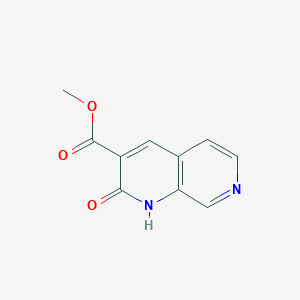
4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure . The presence of dichlorophenyl and fluorobenzoic acid groups suggest that it might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the aromatic rings. The dichlorophenyl and fluorobenzoic acid groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar structures are often involved in reactions like Suzuki–Miyaura coupling . They can also undergo reactions with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Based on its structure, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Scientific Research Applications
Environmental Persistence and Toxicity of Chlorinated Compounds
Chlorinated compounds, such as parabens and chlorophenols, are widely used in consumer products and have been detected in aquatic environments, indicating their persistence and potential ecological impacts. These compounds, due to their chlorination patterns and phenolic structures, can undergo reactions leading to the formation of toxic by-products, including chlorinated dioxins and furans under certain conditions. Such studies underscore the environmental fate and behavior of chlorinated aromatic compounds, suggesting avenues for researching similar substances like 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Haman et al., 2015).
Applications in Material Science and Coordination Chemistry
Research on metal(II) 2-fluorobenzoate complexes, closely related to this compound, reveals their potential applications in materials science and coordination chemistry. The study of these complexes with various N-donor ligands contributes to the understanding of the factors affecting the structure of metal-ligand assemblies, potentially guiding the synthesis of novel materials and catalysts (Öztürkkan & Necefoğlu, 2022).
Implications for Environmental Health and Toxicology
The assessment of chlorophenols and related compounds in the environment highlights their moderate toxicity to both mammalian and aquatic life, with long-term exposure posing considerable risks. This research area, focusing on the toxicological profiles and environmental persistence of chlorinated phenols, provides a foundation for understanding the potential impacts of structurally related compounds on environmental health (Krijgsheld & Gen, 1986).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis. The presence of this compound can alter the flux of metabolites through these pathways, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are essential for understanding how this compound exerts its effects at the cellular level .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall biological activity .
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUKUPCWFNOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681312 | |
| Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-12-8 | |
| Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



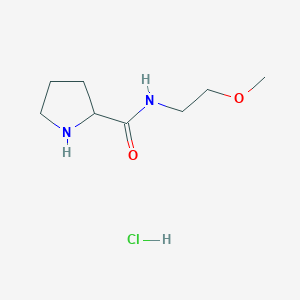
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
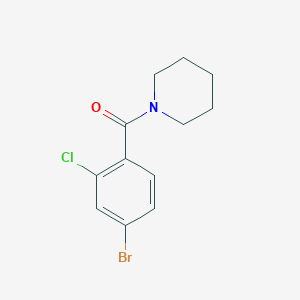

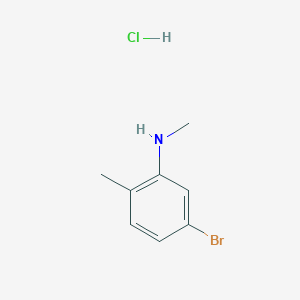
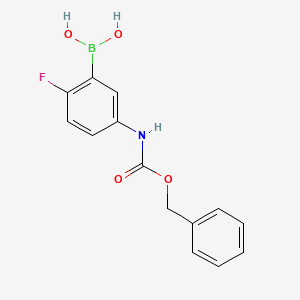



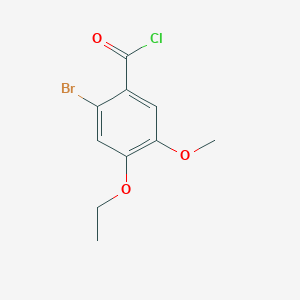


![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)
